![molecular formula C7H8ClNS2 B1519904 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride CAS No. 1172699-35-2](/img/structure/B1519904.png)

2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride

Overview

Description

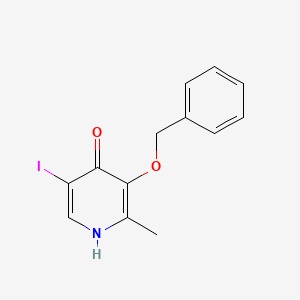

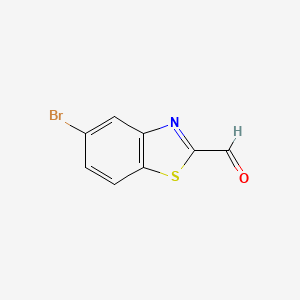

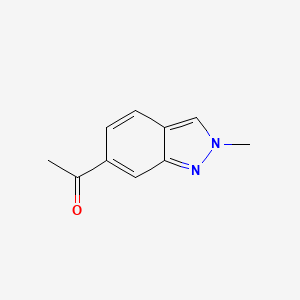

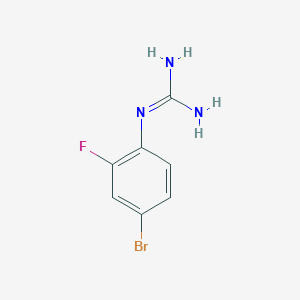

“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a compound that consists of two fused thiophene rings . It is a white solid with the molecular formula C7H7NS2 . It is also known as 2-(Aminomethyl)-1,4-dithiapentalene hydrochloride, or (Thieno[3,2-b]thien-2-yl)methylamine hydrochloride .

Synthesis Analysis

The synthesis of thienothiophene, which is the core structure of the compound, involves cyclization reactions of substituted thiophenes . More efficient syntheses of thienothiophene and its derivatives involve cyclization reactions of substituted thiophenes .Molecular Structure Analysis

The molecular structure of “this compound” consists of two fused thiophene rings . The compound is aromatic and bicyclic .Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 205.73 . The compound has higher LUMO energy levels than PC61BM, indicating that it can be used in photovoltaic applications .Scientific Research Applications

Medicinal Chemistry and Biological Applications

Inhibitors of Human Leukocyte Elastase : A study on 2-(diethylamino)thieno[1,3]oxazin-4-ones, closely related to 2-(aminomethyl)thieno[3,2-b]thiophene hydrochloride, demonstrated their potential as stable inhibitors of human leukocyte elastase (HLE), with significant inhibitory activity. This research suggests the therapeutic potential of thieno[3,2-b]thiophene derivatives in treating diseases associated with elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (Gütschow et al., 1999).

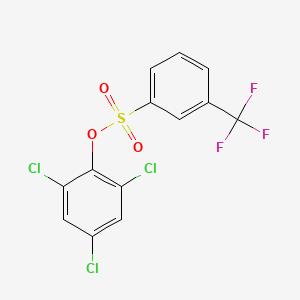

Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Another application includes the development of thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides as topically active ocular hypotensive agents. These compounds have been evaluated for their efficacy in reducing intraocular pressure in glaucoma models, showing the importance of thieno[3,2-b]thiophene derivatives in designing new treatments for glaucoma (Prugh et al., 1991).

Materials Science Applications

Organic Solar Cells : The exploration of thieno[3,2-b]thiophene derivatives in the field of organic electronics has shown promising results. For instance, nonfused ring electron acceptors based on thieno[3,2-b]thiophene have been designed to boost the efficiency of organic solar cells. These materials offer advantages in terms of molecular packing and electron mobility, contributing to the development of more efficient and stable organic photovoltaic devices (Wang et al., 2021).

Synthetic Chemistry Applications

Heterocycle Synthesis : Thieno[3,2-b]thiophene derivatives serve as key intermediates in the synthesis of diverse heterocyclic compounds. Research has highlighted methods for generating thieno-fused five- and six-membered nitrogen and oxygen heterocycles, showcasing the versatility of thieno[3,2-b]thiophene derivatives in constructing complex molecular architectures with potential pharmaceutical applications (Acharya et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260;P280;P301+P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

Properties

IUPAC Name |

thieno[3,2-b]thiophen-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2.ClH/c8-4-5-3-7-6(10-5)1-2-9-7;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQIZHGWYJUOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)